molecular formula C15H13FO2 B5918001 4-fluorophenyl 3-phenylpropanoate

4-fluorophenyl 3-phenylpropanoate

Cat. No.: B5918001
M. Wt: 244.26 g/mol
InChI Key: VBAHRMYBBLXTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 3-phenylpropanoate is an ester derivative of 3-phenylpropanoic acid, where the hydroxyl group is replaced by a 4-fluorophenyl moiety. The compound’s molecular formula is C₁₅H₁₃FO₂, with a calculated molecular weight of 256.26 g/mol. Structurally, it consists of a propanoate backbone substituted with a phenyl group at the third carbon and a 4-fluorophenyl ester group.

Properties

IUPAC Name

(4-fluorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHRMYBBLXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl 3-Phenylpropanoate typically involves the esterification of 4-fluorophenol with 3-phenylpropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenylpropanoate moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-Phenylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name R Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Context
This compound 4-Fluorophenyl C₁₅H₁₃FO₂ 256.26 Ester Synthetic intermediate (inferred)
4-Chlorobenzyl 3-phenylpropanoate 4-Chlorobenzyl C₁₆H₁₅ClO₂ 274.74 Ester Green chemistry catalysis
Ethyl 3-((4-fluorophenyl)amino)-3-phenylpropanoate Ethyl, amino C₁₇H₁₇FNO₂ 298.32 Ester, amine Visible-light-promoted synthesis (59% yield)
3-(4-Fluorophenyl)-3-hydroxypropanoic acid Hydroxyl, 4-fluorophenyl C₉H₉FO₃ 184.16 Carboxylic acid, hydroxyl Pharmaceutical intermediate

Key Observations:

The ethyl amino substituent in the ethyl derivative (Row 3) introduces a basic nitrogen, enhancing aqueous solubility but possibly reducing stability under acidic conditions .

Functional Group Impact: Carboxylic acid derivatives (e.g., 3-(4-fluorophenyl)-3-hydroxypropanoic acid, Row 4) exhibit higher polarity compared to esters, making them less suitable for lipid-rich environments but more reactive in aqueous media .

Key Findings:

  • Stability: The chlorinated analog (Table 2, Row 1) demonstrates stability in water, likely due to the electron-withdrawing chlorine atom reducing nucleophilic attack on the ester carbonyl . In contrast, the ethyl amino derivative (Row 2) shows sensitivity to hydrolysis, attributed to the electron-donating amine group .
  • Synthetic Accessibility: The moderate yield (59%) of the ethyl amino compound highlights synthetic challenges in introducing polar substituents to ester backbones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorophenyl 3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
4-fluorophenyl 3-phenylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.